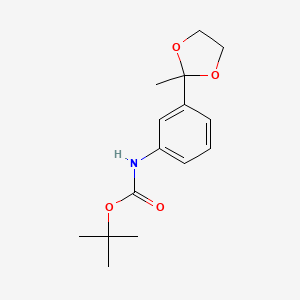

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate

描述

The compound tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted phenyl ring modified with a 2-methyl-1,3-dioxolane moiety. This structure is significant in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. The 1,3-dioxolane ring enhances solubility and modulates steric and electronic properties, influencing reactivity and biological activity.

属性

IUPAC Name |

tert-butyl N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-12-7-5-6-11(10-12)15(4)18-8-9-19-15/h5-7,10H,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAYVUSTMBNSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376942 | |

| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-42-8 | |

| Record name | tert-Butyl [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of 3-(2-methyl-1,3-dioxolan-2-yl)aniline

The most straightforward and widely used method to prepare this compound is the Boc-protection of the corresponding aniline derivative :

- Starting material: 3-(2-methyl-1,3-dioxolan-2-yl)aniline

- Reagent: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate to neutralize the generated acid

- Conditions: Room temperature, stirring for several hours

This reaction yields tert-butyl N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]carbamate with high purity and yield.

One-Step Carbamate Formation via Phosgene or Phosgene Equivalents

An alternative method involves the one-step reaction of the aniline with phosgene or phosgene equivalents in the presence of tert-butanol:

- The aniline reacts with phosgene to form an intermediate isocyanate.

- The isocyanate is then trapped by tert-butanol to form the Boc-protected carbamate.

- Solvents such as toluene or other aprotic solvents are preferred.

- Temperature control between 50–125 °C is critical to optimize yield and minimize by-products.

This method is less commonly used for sensitive substrates due to the toxicity and handling issues of phosgene but can be efficient for industrial scale synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for Boc Protection of 3-(2-methyl-1,3-dioxolan-2-yl)aniline |

|---|---|

| Solvent | Dichloromethane (DCM), THF |

| Base | Triethylamine, NaHCO3 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2–24 hours |

| Molar Ratio (Boc2O:Amine) | 1.1:1 to 1.5:1 |

| Yield | 80–95% |

| Purification | Column chromatography or recrystallization |

Purification and Characterization

- The product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Melting point is around 63 °C, confirming purity.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the carbamate formation and integrity of the dioxolane ring.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection with Boc2O | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | Boc2O, base, DCM/THF, RT | Mild, high yield, simple | Requires pure amine precursor |

| One-step Phosgene Method | Aniline derivative + tert-butanol | Phosgene, toluene, 50–125 °C | One-step, scalable | Toxic reagents, harsh conditions |

| CO2/Alkyl Halide Coupling | Primary amine | CO2, Cs2CO3, TBAI, DMF, alkyl halide | Green chemistry, mild conditions | Less established for this substrate |

Research Findings and Notes

- The Boc protection of aniline derivatives bearing sensitive groups like dioxolane is well-tolerated under mild conditions, preserving the acetal functionality.

- The one-step phosgene method is documented for carbamate synthesis but less favored due to environmental and safety concerns.

- Emerging green methods using CO2 and alkyl halides offer promising alternatives but require further substrate-specific optimization.

- The dioxolane ring provides protection for aldehyde or ketone groups during carbamate formation, enabling further synthetic transformations downstream.

化学反应分析

Types of Reactions

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Medicinal Chemistry

Neuroprotective Properties

Recent studies have investigated the neuroprotective effects of tert-butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate in models of neurodegenerative diseases. For instance, it has been shown to possess protective effects against amyloid beta-induced toxicity in astrocytes, which is relevant for conditions like Alzheimer's disease. The compound acts by reducing pro-inflammatory markers such as TNF-α and decreasing oxidative stress in cell cultures .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific biological targets. For example, derivatives of this carbamate have been synthesized to explore their potential as inhibitors of β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer's pathology .

Polymer Science

Polymerization Initiator

this compound can be utilized as an initiator in the polymerization of various monomers. Its stability and reactivity make it suitable for use in controlled radical polymerization techniques, leading to the development of polymers with tailored properties for applications in coatings and adhesives .

Thermal Stability Enhancer

Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified counterparts .

Chemical Intermediate

Synthesis of Other Compounds

As a carbamate derivative, this compound is valuable in organic synthesis as a precursor for various chemical transformations. It can undergo reactions such as nucleophilic substitutions and hydrolysis to yield other functionalized compounds that are useful in pharmaceuticals and agrochemicals .

Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agent against amyloid beta toxicity | Reduces TNF-α levels; protects astrocytes |

| Synthesis of bioactive derivatives | Potential inhibitors for Alzheimer's-related enzymes | |

| Polymer Science | Polymerization initiator | Enables controlled radical polymerization |

| Thermal stability enhancer | Improved thermal resistance and mechanical properties | |

| Chemical Intermediate | Precursor for organic synthesis | Facilitates production of functionalized compounds |

作用机制

The mechanism of action of tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

生物活性

tert-Butyl (3-(2-methyl-1,3-dioxolan-2-yl)phenyl)carbamate, with the molecular formula C15H21NO4, is a carbamate derivative notable for its potential biological activities. This compound features a unique structural arrangement that includes a tert-butyl group and a dioxolane ring, which may contribute to its reactivity and interactions with biological systems. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

The synthesis of this compound typically involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)aniline with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is generally conducted in dichloromethane at room temperature for several hours to ensure complete conversion. The compound has a melting point of 63 °C and a molecular weight of 279.34 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the dioxolane ring may enhance the compound's binding affinity through stabilization effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Data Table: Biological Activity Overview

Case Studies

While direct case studies specifically involving this compound are scarce, related compounds have been studied extensively:

- Case Study 1 : A study on similar carbamate derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics .

- Case Study 2 : Research into structurally related compounds indicated their ability to induce apoptosis in cancer cell lines, highlighting the need for further investigation into the anti-cancer properties of this compound .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives with protected 1,3-dioxolane moieties?

- Methodological Answer : Use palladium-catalyzed cross-coupling or sulfonation reactions to introduce the 1,3-dioxolane group. Monitor reaction progress via TLC or HPLC, and employ protecting groups (e.g., tert-butyl carbamate) to prevent undesired side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

- Data Contradiction : Conflicting yields in similar reactions (e.g., 70% vs. 90%) may arise from solvent polarity or catalyst loading. Validate via control experiments .

Q. How can researchers confirm the structural integrity of tert-butyl carbamate derivatives post-synthesis?

- Methodological Answer : Use / NMR to verify the tert-butyl group (δ ~1.3 ppm, singlet) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography (e.g., SHELX programs) resolves ambiguous stereochemistry .

Q. What safety protocols are critical when handling tert-butyl carbamates with reactive functional groups?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Store at 2–8°C under inert gas (N) to prevent hydrolysis. Refer to SDS guidelines for spill management and first-aid measures .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their crystallographic packing?

- Methodological Answer : Analyze single-crystal X-ray data (e.g., SHELXL refinement) to identify N–H···O and C–H···π interactions. Compare packing motifs with ORTEP-3 visualizations. For example, tert-butyl groups often induce steric hindrance, reducing symmetry in unit cells .

- Data Contradiction : Discrepancies in reported bond angles (e.g., 105° vs. 112°) may stem from temperature-dependent polymorphism. Conduct variable-temperature XRD studies .

Q. What mechanistic insights explain the diastereoselectivity in intramolecular α-amidoalkylation reactions involving tert-butyl carbamates?

- Methodological Answer : Use DFT calculations to model transition states and identify steric/electronic drivers. Experimental validation via kinetic isotopic effects (KIEs) or chiral HPLC can distinguish between concerted and stepwise pathways. For example, bulky tert-butyl groups favor axial attack in cyclic intermediates .

Q. How can tert-butyl carbamates be integrated into biocatalytic workflows for pharmaceutical intermediates?

- Methodological Answer : Employ lipases or esterases for chemoselective deprotection of carbamates in multi-step syntheses. Monitor enantiomeric excess (ee) via chiral GC/MS. For instance, tert-butyl carbamates are stable under enzymatic conditions, enabling selective functionalization of adjacent groups .

Q. What strategies resolve contradictory bioactivity data for mTOR inhibitors derived from tert-butyl carbamate scaffolds?

- Methodological Answer : Validate in vitro enzyme assays (IC) with parallel in vivo xenograft models. Use western blotting to assess downstream targets (e.g., p-S6K1). Discrepancies between cell-based and animal data may arise from pharmacokinetic factors (e.g., metabolic stability) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。